molecular formula C7H10O2 B8380704 1-Acetoxy-3-methyl-1,3-butadiene

1-Acetoxy-3-methyl-1,3-butadiene

Cat. No. B8380704
M. Wt: 126.15 g/mol
InChI Key: KRROLIZNADPOLD-UHFFFAOYSA-N
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Patent
US05157133

Procedure details

Prenal (0.332 mol) was run gradually into isopropenyl acetate (0.532 mol) in which paratoluenesulphonic acid (1% by weight) had been dissolved. The acetone was distilled off as it was formed. The temperature of the mixture was 93°-94° C. at the beginning and 118° C. after heating for 1 hour 50 minutes. The 1-acetoxy-3-methylbutadiene was then purified by distillation. The boiling point of the product was 48°-52° C./13 mm Hg.
Quantity
0.332 mol
Type
reactant
Reaction Step One
Quantity
0.532 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7](OC(C)=C)(=[O:9])[CH3:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:7]([O:5][CH:4]=[CH:3][C:2]([CH3:6])=[CH2:1])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0.332 mol
Type
reactant
Smiles
CC(=CC=O)C
Step Two
Name
Quantity
0.532 mol
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off as it
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
was 93°-94° C. at the beginning and 118° C.
TEMPERATURE
Type
TEMPERATURE
Details
after heating for 1 hour 50 minutes
Duration
50 min
DISTILLATION
Type
DISTILLATION
Details
The 1-acetoxy-3-methylbutadiene was then purified by distillation
CUSTOM
Type
CUSTOM
Details
was 48°-52° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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